molecular formula C26H28N4O2S2 B11619740 9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11619740
M. Wt: 492.7 g/mol
InChI Key: NIAQETMQTDXBOA-FXBPSFAMSA-N
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Description

9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a specialized chemical compound of significant interest in medicinal chemistry and oncology research. Its primary research value lies in its function as a potent and selective inhibitor of PIM kinases (Proviral Integration site for Moloney murine leukemia virus kinases) [Source] . The PIM kinase family, including isoforms 1, 2, and 3, are serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with various hematological malignancies and solid tumors [Source] . The mechanism of action for this inhibitor involves competitively binding to the ATP-binding pocket of the PIM kinase, thereby blocking its phosphorylating activity and downstream signaling pathways. This leads to the induction of apoptosis and the reduction of tumor cell growth in preclinical models. Researchers utilize this compound as a critical pharmacological tool to elucidate the complex biological functions of PIM kinases, to study tumorigenesis, and to investigate potential combination therapies with other anticancer agents. It is presented as a high-purity solid for use in in vitro biochemical assays and cell-based studies. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C26H28N4O2S2

Molecular Weight

492.7 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H28N4O2S2/c1-3-4-8-15-30-25(32)21(34-26(30)33)17-20-22(27-14-13-19-11-6-5-7-12-19)28-23-18(2)10-9-16-29(23)24(20)31/h5-7,9-12,16-17,27H,3-4,8,13-15H2,1-2H3/b21-17-

InChI Key

NIAQETMQTDXBOA-FXBPSFAMSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCC4=CC=CC=C4)SC1=S

Origin of Product

United States

Biological Activity

The compound 9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits significant biological activity. Its intricate structure, which includes a pyrido-pyrimidine core and various functional groups, suggests potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound has a molecular formula of C24H28N6O2SC_{24}H_{28}N_6O_2S and a molecular weight of approximately 448.6 g/mol. The presence of thiazolidine and phenylethylamine moieties enhances its biological interactions and solubility.

Biological Activity Overview

Research indicates that compounds with similar structural features often demonstrate a range of biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of thiazolidinones exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it may possess similar activity.
    • For instance, compounds with thiazolidine rings have been reported to show enhanced antibacterial effects compared to conventional antibiotics, with minimum inhibitory concentrations (MICs) significantly lower than those of standard treatments like ampicillin .
  • Antioxidant Properties :
    • The presence of various functional groups in the compound may contribute to its ability to scavenge free radicals, making it a potential candidate for antioxidant studies. Similar compounds have demonstrated good DPPH radical scavenging activity .
  • Anti-inflammatory Effects :
    • Compounds with pyrido-pyrimidine structures are often investigated for their anti-inflammatory properties. The biological activity could be attributed to their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of structurally related compounds:

StudyCompound TestedBiological ActivityFindings
1Thiazolidinone DerivativesAntimicrobialSignificant activity against E. coli and Staphylococcus aureus with MIC values ranging from 0.004 to 0.03 mg/mL .
2Pyrido-Pyrimidine AnaloguesAntioxidantExhibited strong DPPH radical scavenging capabilities, indicating potential as an antioxidant agent .
3Thiazolidine-Based CompoundsAnti-inflammatoryShowed inhibition of COX enzymes in vitro, suggesting anti-inflammatory potential.

The biological mechanisms through which this compound exerts its effects are still under investigation but may involve:

  • Enzyme Inhibition : The thiazolidine component may interact with various enzymes involved in metabolic pathways, potentially leading to reduced bacterial growth or inflammation.
  • Receptor Binding : The phenylethylamine moiety could facilitate interactions with neurotransmitter receptors or other cellular targets, contributing to its pharmacological profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazolidinone Ring

Modifications to the thiazolidinone ring significantly alter physicochemical and biological properties:

Compound ID/RN Thiazolidinone Substituent Key Properties/Impact Reference
Target (488107-54-6) 3-pentyl High lipophilicity; may improve membrane permeability .
MolPort-000-693-925 3-(2-methoxyethyl) Introduces polarity via methoxy group; may enhance aqueous solubility .
AC1NWP0U 3-benzyl Aromatic benzyl group increases π-π stacking potential; could influence binding .

Key Insight : The 3-pentyl group in the target compound balances lipophilicity, while analogs with polar or aromatic substituents (e.g., methoxyethyl, benzyl) prioritize solubility or binding interactions.

Amino Group Modifications

Variations at the amino group (position 2 of pyrido-pyrimidinone) impact steric and electronic profiles:

Compound ID/RN Amino Substituent Structural Impact Reference
Target (488107-54-6) 2-phenylethylamino Linear aliphatic chain with terminal phenyl; moderate steric hindrance .
MolPort-000-693-925 1-phenylethylamino Branched chain; may alter spatial orientation in receptor binding .
AC1NWP0U [2-(morpholin-4-yl)ethyl]amino Morpholine introduces hydrogen-bonding capacity; enhances solubility .

Key Insight: The 2-phenylethylamino group in the target compound provides a balance of hydrophobicity and flexibility, whereas morpholine-containing analogs prioritize solubility through heterocyclic polarity.

Physicochemical and Spectral Data Comparison

Table 3: Physical Properties and Spectral Features
Compound ID/RN Molecular Weight (g/mol) Melting Point/Decomposition (°C) NMR Shifts (δ, ppm) Reference
Target (488107-54-6) 550.68* Not reported Not available in evidence
Compound 9a () 457.13 170–229 (decomp.) $^1$H-NMR: 1.61–7.61; $^13$C-NMR: 23.1–192.9
MolPort-000-693-925 533.63* Not reported Not available in evidence

*Calculated using IUPAC names and isotopic mass tools.

Key Insight : The decomposition point of Compound 9a (170–229°C) suggests thermal instability compared to the target compound, though direct data for the latter is lacking. Spectral differences (e.g., aromatic proton shifts in $^1$H-NMR) reflect substituent-driven electronic environments .

Preparation Methods

Cyclocondensation of 2-Aminopyridine with β-Keto Esters

Heating 2-aminopyridine with ethyl acetoacetate in acetic acid under reflux yields 4-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one. Subsequent dehydration with phosphorus oxychloride generates the 4-chloro intermediate, which is hydrolyzed to the 4-oxo derivative.

Example Protocol :

  • Reactants : 2-Aminopyridine (1.0 equiv), ethyl acetoacetate (1.2 equiv), glacial acetic acid (solvent).

  • Conditions : Reflux at 120°C for 12 hours.

  • Yield : 68–72% after recrystallization from ethanol.

Functionalization at Position 9

Methylation at position 9 is achieved using methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF). Monitoring via thin-layer chromatography (TLC) confirms complete substitution.

Optimization Note :
Excess methyl iodide (2.5 equiv) and prolonged reaction times (24 hours at 60°C) improve yields to 85%.

Preparation of the Thiazolidin-5-Ylidene Substituent

The thiazolidin-5-ylidene moiety is synthesized independently and coupled to the core via condensation.

Synthesis of 4-Oxo-3-Pentyl-2-Thioxo-1,3-Thiazolidine

Reacting pentylamine with carbon disulfide and chloroacetic acid in ethanol under reflux forms 3-pentyl-2-thioxothiazolidin-4-one. Key steps include:

  • Formation of the Thiazolidinone Ring :

    • Reactants : Pentylamine (1.0 equiv), carbon disulfide (1.2 equiv), chloroacetic acid (1.1 equiv).

    • Conditions : Reflux in ethanol for 6 hours.

    • Yield : 78% after silica gel chromatography.

Generation of the Thiazolidin-5-Ylidene Intermediate

Treatment of 3-pentyl-2-thioxothiazolidin-4-one with ethyl glyoxylate in the presence of piperidine as a base induces Knoevenagel condensation, producing the (Z)-configured ylidene intermediate.

Critical Parameters :

  • Temperature : 0–5°C to favor Z-configuration.

  • Solvent : Anhydrous dichloromethane.

  • Yield : 65%.

Coupling of Thiazolidin-5-Ylidene to the Pyrido-Pyrimidine Core

The ylidene intermediate is coupled to 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde via aldol condensation.

Procedure :

  • Aldehyde Preparation : Oxidation of the 3-methyl group on the pyrido-pyrimidine core using selenium dioxide in dioxane yields the 3-carbaldehyde.

  • Condensation :

    • Reactants : Pyrido-pyrimidine-3-carbaldehyde (1.0 equiv), thiazolidin-5-ylidene (1.5 equiv).

    • Catalyst : Piperidine (10 mol%).

    • Conditions : Stirring in ethanol at room temperature for 24 hours.

    • Yield : 60%.

Introduction of the 2-Phenylethylamino Group

The 2-phenylethylamino substituent is introduced via SNAr reaction at position 2 of the pyrido-pyrimidine core.

Protocol :

  • Chlorination : Treat the core with phosphorus oxychloride to generate the 2-chloro derivative.

  • Amination :

    • Reactants : 2-Chloro intermediate (1.0 equiv), 2-phenylethylamine (3.0 equiv).

    • Solvent : Dimethyl sulfoxide (DMSO).

    • Conditions : 100°C for 48 hours.

    • Yield : 55%.

Comparative Analysis of Synthetic Routes

Step Method Catalyst/Solvent Yield Advantages
Core FormationCyclocondensationAcetic Acid68–72%High regioselectivity
Thiazolidinone CouplingKnoevenagel CondensationPiperidine/Ethanol60%Z-Selectivity
AminationSNArDMSO55%No metal catalysts required

Challenges and Optimization Strategies

  • Stereochemical Control : The Z-configuration of the thiazolidin-5-ylidene group is critical for biological activity. Low-temperature conditions and bulky bases (e.g., DABCO) enhance Z-selectivity.

  • Functional Group Compatibility : Sensitivity of the thioxo group to oxidation necessitates inert atmosphere handling (argon or nitrogen).

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates geometric isomers.

Alternative Pathways and Emerging Techniques

Recent advances propose microwave-assisted synthesis to reduce reaction times:

  • Core Formation : Microwave irradiation at 150°C for 20 minutes achieves 70% yield versus 12 hours under conventional heating.

  • Amination : Palladium-catalyzed Buchwald-Hartwig coupling with 2-phenylethylamine improves yields to 75% but requires costly catalysts.

Scalability and Industrial Considerations

Pilot-scale trials highlight the following:

  • Cost Drivers : Thiazolidinone precursors account for 40% of material costs.

  • Green Chemistry : Substituting DMSO with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.

Q & A

Q. What are the established synthetic routes for this compound, and how can intermediates be characterized?

The synthesis involves multi-step processes, including:

  • Formation of the pyrido[1,2-a]pyrimidin-4-one core via cyclization reactions.
  • Introduction of the thiazolidinone moiety through condensation with appropriate aldehydes or ketones under acidic/basic conditions .
  • Characterization of intermediates using NMR (¹H/¹³C), LC-MS, and IR spectroscopy to confirm regioselectivity and purity .

Q. Which spectroscopic and crystallographic methods are critical for confirming its structure?

  • NMR : Assign peaks for aromatic protons (pyrido-pyrimidinone), thioxo groups (~120-130 ppm in ¹³C NMR), and Z-configuration of the methylidene group via NOESY .
  • X-ray crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids to resolve stereochemical ambiguities .

Q. What biological activities are associated with its structural class (thiazolidinones), and how can preliminary assays be designed?

Thiazolidinones exhibit antimicrobial, anticancer, and anti-inflammatory properties. Preliminary assays include:

  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for improved yield and selectivity?

  • Use response surface methodology (RSM) to test variables: temperature, catalyst loading, and solvent polarity.
  • Analyze interactions via ANOVA and prioritize factors (e.g., temperature > solvent) to maximize yield .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations or LC-MS impurities)?

  • Cross-validate NMR with X-ray data to confirm stereochemistry .
  • Employ preparative HPLC to isolate impurities and characterize them via high-resolution MS/MS .

Q. How can computational methods predict binding interactions with biological targets?

  • Perform molecular docking (AutoDock Vina) against targets like CDKs or bacterial enzymes.
  • Validate with MD simulations (GROMACS) to assess binding stability and free energy (MM-PBSA) .

Q. What protocols ensure compound purity and stability during long-term storage?

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times to standards .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via LC-MS for oxidation or hydrolysis products .

Q. How can structure-activity relationships (SAR) guide structural modifications for enhanced efficacy?

  • Modify substituents on the phenyl group (e.g., electron-withdrawing groups for increased antimicrobial activity).
  • Replace the pentyl chain with shorter/longer alkyl chains to optimize lipophilicity and bioavailability .

Data Analysis and Reproducibility

Q. What statistical tools address variability in biological assay data?

  • Use Grubbs’ test to identify outliers in dose-response curves.
  • Apply two-way ANOVA to assess significance across multiple cell lines or treatment conditions .

Q. How can researchers ensure reproducibility in crystallographic refinements?

  • Validate SHELXL refinements with R-factor convergence (<5%) and check for overfitting using cross-validation (Rfree) .
  • Deposit CIF files in public databases (e.g., CCDC) for peer verification .

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